N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide
Description
N-Cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a cyclohexyl group and a 3-methoxybenzoyl moiety. For example, N-allyl derivatives are prepared by reacting substituted benzoyl chlorides with hydrazinecarbothioamide intermediates in the presence of a base, followed by alkylation .
Hydrazinecarbothioamides are known for their diverse applications, particularly in medicinal chemistry, where they exhibit antimicrobial, antitumor, and antiviral activities . The 3-methoxybenzoyl group may contribute to electron-donating effects, influencing reactivity and binding interactions with biological targets.
Properties
IUPAC Name |
1-cyclohexyl-3-[(3-methoxybenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-20-13-9-5-6-11(10-13)14(19)17-18-15(21)16-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,17,19)(H2,16,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQMUSXYQBAIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=S)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101170487 | |
| Record name | 3-Methoxybenzoic acid 2-[(cyclohexylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101170487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299923-32-3 | |
| Record name | 3-Methoxybenzoic acid 2-[(cyclohexylamino)thioxomethyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299923-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxybenzoic acid 2-[(cyclohexylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101170487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide typically involves the reaction of cyclohexylamine with 3-methoxybenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; usually in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Hydrazinecarbothioamide Backbone
The biological and chemical properties of hydrazinecarbothioamides are highly sensitive to substituent modifications. Key comparisons include:
Table 1: Structural and Functional Comparisons
*Molecular formula and weight estimated based on structural similarity to .
Key Observations:
Cyclohexyl vs. Allyl Groups :
- The cyclohexyl group in the target compound increases molecular weight and lipophilicity compared to allyl derivatives (e.g., 313.4 vs. 265.33 g/mol) . This may enhance pharmacokinetic properties, such as tissue penetration.
- Allyl derivatives, however, exhibit greater synthetic versatility due to the reactive double bond, enabling further functionalization .
Methoxy vs. Hydroxy Substituents: The 3-hydroxybenzoyl analogue () shows improved solubility in aqueous media due to the hydroxyl group, which facilitates hydrogen bonding. This contrasts with the methoxy group’s electron-donating but non-polar nature . Methoxy groups generally enhance stability against oxidative degradation compared to hydroxyl groups .
Substituent Position (3- vs. 4-Methoxybenzoyl) :
- The position of the methoxy group on the benzoyl ring significantly impacts biological activity. For example, 4-methoxy derivatives may exhibit altered binding affinities due to steric or electronic effects .
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